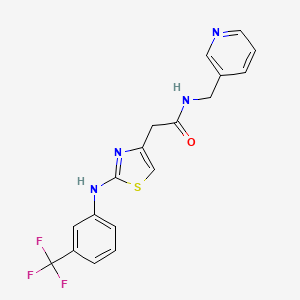

N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4OS/c19-18(20,21)13-4-1-5-14(7-13)24-17-25-15(11-27-17)8-16(26)23-10-12-3-2-6-22-9-12/h1-7,9,11H,8,10H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMGMFTZNOIYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridine moiety, a thiazole ring, and a trifluoromethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 398.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Research indicates that compounds with similar structures often exhibit their biological activity through several mechanisms:

- Inhibition of Kinases : Many thiazole derivatives are known to inhibit specific kinases involved in cancer progression. For instance, compounds targeting FLT3 kinase have shown significant antiproliferative effects against FLT3-ITD-positive acute myeloid leukemia cells, suggesting that this compound may share similar inhibitory properties against key oncogenic pathways .

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. The compound's structure suggests that it may interact with bacterial enzymes or cell membranes, leading to growth inhibition of various pathogens. Studies have shown that thiazole-containing compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and phenyl groups can significantly impact the biological activity of similar compounds. For instance:

- Trifluoromethyl Group : The presence of the trifluoromethyl group on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Thiazole Ring Substituents : Variations in substituents on the thiazole ring can influence the compound's ability to inhibit specific kinases or interact with bacterial targets.

Case Studies

Several studies have investigated compounds closely related to this compound:

- Anticancer Activity : A study demonstrated that thiazole derivatives with similar structural motifs exhibited potent anticancer activity against various cell lines, including HT29 (colorectal cancer). The presence of electron-withdrawing groups was crucial for enhancing cytotoxicity .

- Antibacterial Efficacy : Research has shown that thiazole-based compounds demonstrated significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in infectious diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazole and pyridine moieties exhibit promising anticancer activities. For instance, derivatives similar to N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide have been shown to inhibit cell proliferation in various cancer cell lines. A notable study highlighted the ability of certain thiazole derivatives to modulate protein kinase activity, which is crucial in cancer cell cycle regulation and apoptosis .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been documented for their efficacy against a range of bacterial and fungal pathogens. A related class of compounds demonstrated significant antifungal activity against Candida species, indicating that this compound could possess similar properties .

Antimalarial Activity

In silico studies have identified compounds with structural similarities to this compound as potential antimalarial agents. These studies utilized molecular docking techniques to predict interactions with falcipain-2, a target enzyme in the malaria parasite Plasmodium falciparum .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Formation of Thiazole Ring : The thiazole moiety can be synthesized via cyclization reactions involving appropriate thioketones and amines.

- Pyridine Functionalization : The introduction of the pyridine ring is often achieved through nucleophilic substitution reactions using pyridine derivatives.

- Final Coupling : The final step usually involves the coupling of the pyridine and thiazole intermediates with acetamides to form the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

- Substituent Effects : The presence of trifluoromethyl groups has been associated with enhanced lipophilicity and biological activity.

- Ring Structure : The thiazole ring contributes to the overall pharmacophore, influencing binding affinity to biological targets.

Case Studies

Several studies have evaluated compounds related to this compound:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Observations:

- Thiazole vs. Benzothiazole: Compound 13 replaces the thiazole with a benzothiazole, increasing aromaticity but reducing synthesis yield (19%) compared to thiazole-based analogs.

- Trifluoromethyl Positioning: Compound 10e positions the trifluoromethyl group on a urea-linked phenyl ring, contrasting with the direct thiazole substitution in the target compound.

Pharmacological Implications

- Antitumor Activity: The trifluoromethyl group’s presence in active compounds like 9c underscores its role in enhancing bioactivity through improved target binding or metabolic resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide?

- Methodology :

- Step 1 : Substitution reactions (e.g., coupling pyridin-3-ylmethylamine with activated thiazole intermediates under alkaline conditions) .

- Step 2 : Condensation of intermediates (e.g., using cyanoacetic acid or chloroacetamide derivatives with a condensing agent like DCC or EDC) .

- Step 3 : Purification via column chromatography and validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and reaction time optimization to avoid side products like over-alkylation .

Q. Which analytical techniques are essential for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Assign peaks for pyridine (δ 8.5–9.0 ppm), thiazole (δ 7.0–7.5 ppm), and trifluoromethyl groups (¹⁹F NMR at δ -60 to -70 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in the thiazole ring) using single-crystal data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Experimental Design :

- Temperature : Maintain 0–5°C during nitro group reduction (e.g., using Fe/HCl) to prevent over-reduction .

- Catalysts : Use triethylamine to deprotonate amines during coupling steps .

- Solvent Screening : Compare DMSO (high polarity) vs. THF (moderate polarity) for solubility of intermediates .

- Data Contradiction Example : Yields vary between 60–85% depending on solvent purity; impurities in DMF can lead to side reactions .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity?

- SAR Study Design :

- Analog Synthesis : Replace trifluoromethyl with methyl/ethyl groups and test activity against kinase targets .

- Assays : Use fluorescence polarization assays to measure binding affinity (IC₅₀) for kinases like EGFR or VEGFR2 .

- Key Finding : Trifluoromethyl enhances lipophilicity and target binding (ΔIC₅₀ = 2.5 nM vs. 15 nM for methyl analog) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Troubleshooting Framework :

- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and ATP concentration in kinase assays .

- Compound Stability : Test degradation in DMSO stock solutions over time using HPLC .

- Example : A 10% drop in potency after 1 week of storage at -20°C correlates with dimerization observed via MS .

Methodological Recommendations

- For Stability Testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to predict shelf life .

- For SAR Optimization : Combine DFT calculations (e.g., Gaussian 16) with experimental binding assays to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.